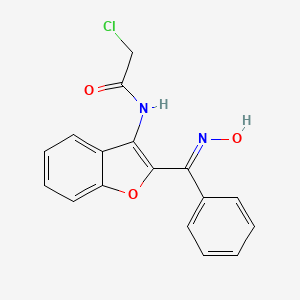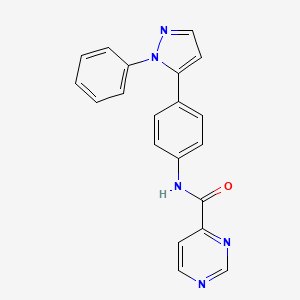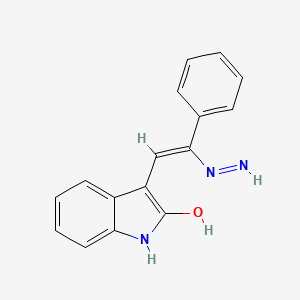
3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydrazono-2-phenylethylidene)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(2-Hydrazono-2-phenylethylidene)indolin-2-one typically involves the condensation reaction of isatin derivatives with hydrazine derivatives. One common method involves the reaction of isatin with phenylhydrazine under reflux conditions in the presence of a catalytic amount of glacial acetic acid . The reaction is usually carried out in an ethanol solution at temperatures ranging from 80 to 85°C. The product is then purified through recrystallization.
Chemical Reactions Analysis
3-(2-Hydrazono-2-phenylethylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive molecules and coordination compounds.
Biology: The compound has shown potential antiviral and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-Hydrazono-2-phenylethylidene)indolin-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce programmed cell death (apoptosis) in cancer cells by interacting with specific proteins involved in the apoptotic pathway . Additionally, its antiviral activity is linked to its ability to inhibit the binding of viral proteins to host cell receptors .
Comparison with Similar Compounds
3-(2-Hydrazono-2-phenylethylidene)indolin-2-one can be compared with other indole derivatives, such as:
5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: This compound has shown potential as an antiviral agent against SARS-CoV-2.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of 3-(2-Hydrazono-2-phenylethylidene)indolin-2-one lies in its specific hydrazone group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
844-63-3 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-[(Z)-2-diazenyl-2-phenylethenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C16H13N3O/c17-19-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)18-16(13)20/h1-10,17-18,20H/b15-10-,19-17? |
InChI Key |
UXAZVAVJTJTJHF-QFULKBQASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=C(NC3=CC=CC=C32)O)/N=N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C(NC3=CC=CC=C32)O)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


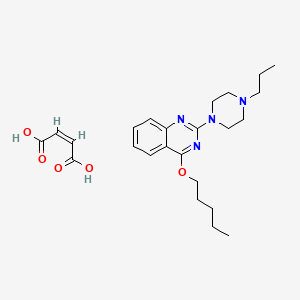
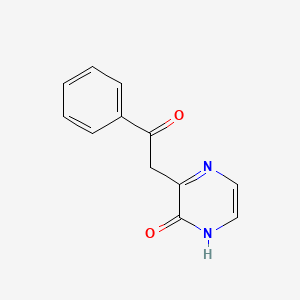
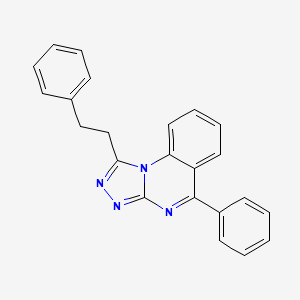



![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12913249.png)
![8-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12913252.png)

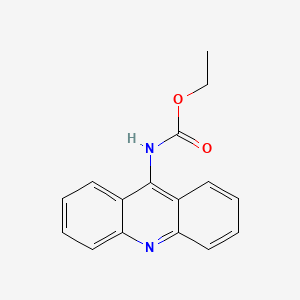
![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)
